![molecular formula C23H26N2O5S B2765117 Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate CAS No. 2580188-56-1](/img/structure/B2765117.png)
Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate
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Description
The compound contains a tert-butyl group, a carbamate group (oxycarbonylamino), a phenyl group, and a benzothiazole group. The tert-butyl group is a four-carbon alkyl radical or substituent group with general chemical formula −C4H9 . The carbamate group is a functional group derived from carbamic acid and has the general structure -O-CO-NH2. The phenyl group is a functional group with the formula -C6H5, and benzothiazole is a heterocyclic compound made up of a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity. The carbamate group could potentially hydrolyze under acidic or basic conditions to form an amine and a carbonic acid derivative. The benzothiazole group might undergo electrophilic substitution reactions .Scientific Research Applications
- Crizotinib Intermediate : Tert-butyl benzothiazole carbonate serves as a crucial intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) and other malignancies . Researchers explore its role in designing novel anticancer agents.
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-22(2,3)29-20(26)24-15-9-7-14(8-10-15)19-25-17-12-11-16(13-18(17)31-19)28-21(27)30-23(4,5)6/h7-13H,1-6H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXLDIHQCEVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)-1,3-benzothiazol-6-yl tert-butyl carbonate |
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